molecular formula C10H11BrO3S B13619420 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

Cat. No.: B13619420
M. Wt: 291.16 g/mol
InChI Key: JJCPCTGNWUPCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione is an organic compound featuring a brominated thiophene ring attached to a methoxypentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in glacial acetic acid to brominate thiophene, followed by a coupling reaction with methoxypentane-1,3-dione under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxypentane-1,3-dione moiety may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .

Similar Compounds:

  • 5-Bromothiophene-2-carbaldehyde
  • 5-Bromothiophene-2-yl)-2-pyrazoline
  • 5-Bromothiophene-2-yl)-1,3,4-oxadiazole

Comparison: 1-(5-Bromothiophen-2-yl)-5-methoxypent

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-5-methoxypentane-1,3-dione

InChI

InChI=1S/C10H11BrO3S/c1-14-5-4-7(12)6-8(13)9-2-3-10(11)15-9/h2-3H,4-6H2,1H3

InChI Key

JJCPCTGNWUPCCE-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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